Samidin

Descripción

Overview of Samidin as a Natural Product

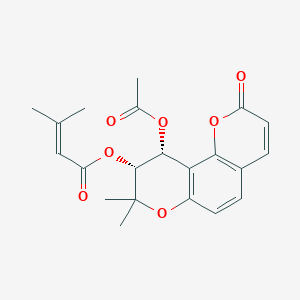

This compound is a natural chemical compound with the molecular formula C21H22O7. wikipedia.orgwikipedia.orgascd.org It is characterized as a coumarin (B35378) derivative, specifically a pyranocoumarin (B1669404). ascd.orgctdbase.org Its intricate chemical structure features a crotonic acid moiety esterified with a large polycyclic ring system, identified as a benzo(1,2-b:3,4-b')-dipyran-2-one derivative. nih.govontosight.ai this compound has been identified and isolated from various plant sources, notably from Ammi visnaga (commonly known as Khella) and the root bark of Anthocleista vogelii Planch. ctdbase.orgwikipedia.org The presence of multiple functional groups within its complex structure suggests its potential for diverse biological interactions. nih.govontosight.ai

Historical Context of this compound Research

The investigation into this compound dates back several decades, with its constitution being reported as early as 1957. wikipedia.org Early research efforts were often linked to the study of traditional medicinal plants. For instance, Ammi visnaga, a primary source of this compound, has a long history of use in traditional medicine, particularly in the Middle East, for its spasmolytic properties. wikipedia.orgctdbase.org The isolation and structural elucidation of this compound, alongside related coumarins like Khellin, Visnagin, and Visnadin (B159099), from such plants marked significant steps in understanding their chemical composition and potential pharmacological relevance. wikipedia.orgctdbase.org

Significance of this compound in Contemporary Scientific Inquiry

In contemporary scientific inquiry, this compound holds significance due to its demonstrated biological activities, particularly its potent anti-inflammatory properties. researchgate.netnih.govtargetmol.com Research has shown that this compound can suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netnih.govtargetmol.com Its mechanism of action involves the significant inhibition of nitric oxide (NO) production, as well as the downregulation of gene expression for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Furthermore, this compound has been observed to suppress the DNA-binding affinity of key transcription factors, NF-κB and AP-1, and to inhibit the activation of p38 and JNK signaling pathways. researchgate.netnih.govtargetmol.com These findings suggest that this compound has considerable potential for development as a therapeutic agent for various inflammatory diseases. researchgate.netnih.gov

Table 1: Key Biological Activities and Mechanisms of this compound

| Activity | Mechanism/Effect | Model/Context |

| Anti-inflammatory | Suppression of NF-κB and AP-1-mediated genes researchgate.netnih.govtargetmol.com | LPS-stimulated RAW 264.7 cells researchgate.netnih.govtargetmol.com |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production researchgate.netnih.gov | LPS-stimulated RAW 264.7 cells researchgate.netnih.gov |

| Anti-inflammatory | Downregulation of iNOS and COX-2 gene expression researchgate.netnih.gov | LPS-stimulated RAW 264.7 cells researchgate.netnih.gov |

| Anti-inflammatory | Inhibition of p38 and JNK activation researchgate.netnih.govchartered.college | LPS-stimulated RAW 264.7 cells researchgate.netnih.gov |

| Therapeutic Potential | Potential development as an agent for inflammatory diseases researchgate.netnih.gov | In vitro studies, pharmacological profiling |

Scope and Objectives of this compound Research

The scope of this compound research is primarily focused on a comprehensive understanding of its chemical and biological profile to leverage its therapeutic potential. The main objectives driving current investigations include:

Detailed Pharmacological Characterization : To fully elucidate the spectrum of biological activities of this compound beyond its known anti-inflammatory effects. This involves exploring its interactions with various biological targets, such as enzymes, receptors, and membranes. nih.govontosight.ai

Elucidation of Molecular Mechanisms : To precisely define the molecular pathways and cellular targets through which this compound exerts its effects, building upon initial findings related to NF-κB, AP-1, and MAPK pathways. researchgate.netnih.govtargetmol.com

Structure-Activity Relationship (SAR) Studies : To understand how modifications to this compound's complex chemical structure influence its biological activities, which is crucial for optimizing its efficacy and specificity. nih.govontosight.ai

Exploration of Therapeutic Applications : To investigate the potential of this compound as a lead compound for the development of novel therapeutic agents, particularly for inflammatory conditions, by conducting rigorous scientific inquiry into its efficacy and properties. researchgate.netnih.gov

Current State of this compound Research and Future Directions

The current state of this compound research is characterized by ongoing in vitro studies that have successfully demonstrated its significant anti-inflammatory properties and elucidated some of its underlying molecular mechanisms. nih.govontosight.airesearchgate.netnih.govtargetmol.com These foundational studies have established this compound as a promising natural product for further investigation.

Future directions for this compound research are poised to expand upon these initial findings. Key areas for future scientific inquiry include:

Expanded Biological Screening : Investigating this compound's potential in other biological contexts beyond inflammation, such as antimicrobial or antioxidant activities, as suggested by its structural class. nih.govontosight.ai

Advanced Mechanistic Studies : Conducting more in-depth studies to fully map out all molecular targets and signaling pathways affected by this compound, potentially using advanced omics technologies.

Comparative Studies : Comparing this compound's efficacy and mechanisms with other known coumarins or anti-inflammatory agents to better position its unique attributes.

Pre-clinical Investigations : While avoiding dosage or safety profiles, future research will likely involve more complex in vitro models and potentially in vivo studies to further characterize its pharmacological profile and validate its therapeutic potential in relevant biological systems. The ultimate goal remains the comprehensive understanding of this compound's properties and potential applications in medicine. nih.govontosight.airesearchgate.netnih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H22O7 | wikipedia.orgwikipedia.orgascd.org |

| Molecular Weight | 386.4 g/mol (approximate) / 386.13657 Da (Monoisotopic Mass) | wikipedia.orgascd.org |

| PubChem CID | 442150 | wikipedia.orgascd.orgwikipedia.orgfishersci.ca |

| CAS Number | 477-33-8 | ascd.orgfishersci.ca |

| Compound Type | Coumarin, Pyranocoumarin | ascd.orgctdbase.org |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | ascd.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVCLGWRMXTDSM-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963904 | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-33-8 | |

| Record name | Samidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 477-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H96WTV8SM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Biosynthesis of Samidin

Natural Sources of Samidin

This compound is a naturally occurring compound found in several members of the Apiaceae (or Umbelliferae) family, which is a large family of aromatic flowering plants including well-known species such as carrot, celery, and parsley. wikipedia.orgwildflowers-and-weeds.combritannica.com The distribution of this compound appears to be concentrated in specific genera within this family.

Seseli resinosum Freyn et Sint., a perennial herb that grows in Northern Anatolia, Turkey, is a notable source of this compound. fao.org Studies have successfully isolated this compound from the roots of this plant. fao.orgresearchgate.netnih.gov The investigation of an n-hexane extract from the roots of S. resinosum led to the identification of (+)-samidin, which is chemically described as (3'S, 4'S)-3'-senecioyloxy-4'-acetoxy-3', 4'-dihydroseselin. fao.org Alongside this compound, other coumarins have also been isolated from this plant species. fao.orgnih.gov

Table 1: Coumarins Isolated from Seseli resinosum

| Compound Name | Chemical Classification |

|---|---|

| (+)-Samidin | Angular-type pyranocoumarin (B1669404) |

| (-)-Anomalin | Angular-type pyranocoumarin |

| Calipteryxin | Angular-type pyranocoumarin |

| Isoimperatorin | Linear-type furocoumarin |

Ammi visnaga L., commonly known as khella or toothpick weed, is another significant natural source of this compound. pakbs.orgnih.govencyclopedia.pub This plant is native to the Mediterranean region and has been used in traditional medicine. nih.gov this compound is one of the main pyranocoumarins found in A. visnaga, alongside visnadin (B159099) and dihydrothis compound. pakbs.orgnih.govresearchgate.net The coumarin (B35378) content in this plant can range from 0.2-0.5%. pakbs.orguobabylon.edu.iq

Table 2: Major Pyranocoumarins in Ammi visnaga

| Compound Name |

|---|

| This compound |

| Visnadin |

Kitagawia praeruptora (Dunn) Pimenov, also known by its synonym Peucedanum praeruptorum Dunn, is a medicinal plant used in traditional Chinese medicine where it is referred to as "Qianhu". mdpi.comresearchgate.netpicturethisai.com The dried roots of this plant are known to contain a rich diversity of coumarin compounds. mdpi.comnih.govresearchgate.net Among the more than 70 coumarins isolated from K. praeruptora, (+)-samidin has been identified. mdpi.comnih.gov

Table 3: Types of Coumarins Found in Kitagawia praeruptora

| Coumarin Type |

|---|

| Simple coumarins |

| Pyranocoumarins |

The Apiaceae family is a vast and economically important family of plants, comprising over 3,800 species. wikipedia.org While Seseli resinosum, Ammi visnaga, and Kitagawia praeruptora are well-documented sources of this compound, the compound may also be present in other genera within this family. The family is known for producing a wide variety of secondary metabolites, including different types of coumarins. nih.gov The characteristic presence of such compounds across different species highlights the chemotaxonomic relationships within the Apiaceae family. fao.org

Isolation Methodologies

The isolation of this compound from its natural plant sources involves a series of steps designed to extract and purify the compound from the complex mixture of phytochemicals present in the plant material.

Solvent extraction is the fundamental and most widely used method for obtaining this compound from plant tissues. nih.gov This process involves the use of a solvent to dissolve the target compound from the solid plant matrix. nih.govyoutube.com The choice of solvent is crucial and is based on the polarity and solubility of this compound. nih.gov

Commonly employed extraction techniques that are applicable for isolating coumarins like this compound include:

Maceration: This simple technique involves soaking the plant material in a solvent for a period of time. nih.gov

Percolation: A more efficient continuous process where fresh solvent is passed through the plant material. nih.gov

Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle a small amount of solvent through the plant material. nih.gov

Pressurized Liquid Extraction (PLE): This method, also known as accelerated solvent extraction, uses high pressure to keep the solvent in a liquid state above its boiling point, which can improve extraction efficiency and reduce solvent consumption. nih.gov

For the isolation of this compound from Seseli resinosum, researchers have utilized an n-hexane extract of the roots, indicating that a nonpolar solvent can be effective for initial extraction. fao.org In studies involving Peucedanum praeruptorum, a methanol (B129727) extract was used as the starting point for the isolation of various compounds, including coumarins. mdpi.com The selection of solvents with varying polarities allows for the separation of different classes of compounds. Following the initial extraction, further purification steps, such as column chromatography, are typically required to isolate this compound in a pure form. researchgate.net

Following a comprehensive search for scientific literature, it was not possible to locate specific information regarding the chemical compound “this compound” within the detailed framework of the requested outline. While this compound is a recognized chemical entity, identified as a member of the coumarin family and found in organisms such as Peucedanum japonicum, specific details concerning its isolation, chromatographic separation, purification, and biosynthetic pathways are not available in the provided search results. nih.gov

Therefore, the generation of an article strictly adhering to the user-provided outline is not feasible due to the absence of specific research findings on the following topics for this compound:

Chromatographic Separation of this compound (HPLC and SFC)

Purification Strategies for this compound

Proposed Biosynthetic Pathways of this compound (Precursor Identification and Enzymatic Steps)

General information on techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is available but does not specifically reference their application to the separation or purification of this compound. mdpi.comteledynelabs.commdpi.comnih.govsielc.comnih.govsprinpub.com Similarly, literature on the biosynthesis of other natural products exists, but these pathways are not transferable to this compound without specific experimental evidence, which could not be located. nih.govnih.govresearchgate.netresearchgate.net

Without dedicated research on the specific methodologies for isolating and synthesizing this compound, any attempt to create the requested content would result in speculation and would not meet the required standards of scientific accuracy.

Genetic Regulation of this compound Biosynthesis: Unraveling the Control of a Complex Pathway

The biosynthesis of this compound, an angular pyranocoumarin, is a complex, multi-step process originating from the general phenylpropanoid pathway. While specific research on the genetic regulation of this compound biosynthesis is limited, studies on the broader coumarin and pyranocoumarin biosynthetic pathways provide significant insights into the enzymes, genes, and regulatory networks likely involved. The production of these specialized metabolites is tightly controlled at the genetic level, often in response to developmental cues and environmental stresses. frontiersin.orgnih.gov

The journey from the primary metabolite L-phenylalanine to the intricate structure of an angular pyranocoumarin like this compound involves a series of enzymatic reactions catalyzed by specific proteins, the expression of which is governed by a hierarchy of regulatory genes.

The General Phenylpropanoid Pathway: The Foundation

The biosynthesis of all coumarins, including this compound, begins with the phenylpropanoid pathway. This fundamental pathway is initiated by the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequently, cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) catalyze the next steps to produce p-coumaroyl-CoA, a critical branching point for various classes of secondary metabolites. nih.govfrontiersin.org The expression of the genes encoding these enzymes is a key regulatory point. For instance, overexpression of the C4H gene has been shown to enhance the biosynthesis of pyranocoumarin decursinol (B1670153) angelate. frontiersin.orgnih.gov

Formation of the Coumarin Scaffold

From p-coumaroyl-CoA, the pathway branches towards the formation of the basic coumarin skeleton, umbelliferone (B1683723). This part of the pathway involves hydroxylation and lactonization reactions, although the exact enzymatic steps and their genetic control are still being fully elucidated for all plant species. nih.gov

Key Steps to Angular Pyranocoumarins

The diversification of the coumarin structure into linear or angular furanocoumarins and pyranocoumarins is determined by the subsequent enzymatic modifications of the umbelliferone core. For the formation of angular pyranocoumarins like this compound, two critical enzymatic steps are the prenylation of the coumarin skeleton and the subsequent cyclization to form the pyran ring. nih.govnih.gov

The precursor for angular pyranocoumarins is osthenol. researchgate.netresearchgate.net The formation of the pyran ring is then catalyzed by novel CYP450 cyclases, which are crucial for the cyclization of the linear or angular precursors into the tetrahydropyran (B127337) scaffold. nih.gov

Transcriptional Regulation of Coumarin Biosynthesis

The expression of the biosynthetic genes involved in the coumarin pathway is controlled by various transcription factors. These regulatory proteins bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. Studies have identified several families of transcription factors that play crucial roles in regulating coumarin biosynthesis. frontiersin.orgnih.gov

Co-expression network analysis and the study of cis-acting regulatory elements in the promoters of coumarin biosynthetic genes have implicated transcription factors from the MYB , bHLH , AP2 , and WRKY families as key regulators. frontiersin.orgnih.gov While the specific transcription factors that directly regulate this compound biosynthesis have not yet been identified, it is highly probable that members of these families are involved.

Further research, including multi-omics analyses and functional verification of candidate genes in plants that produce this compound, is necessary to fully uncover the specific genetic regulatory network governing the biosynthesis of this angular pyranocoumarin. nih.gov

| Gene/Enzyme Family | Function in Coumarin/Pyranocoumarin Biosynthesis | Regulatory Transcription Factors |

| Phenylalanine ammonia-lyase (PAL) | First committed step in the phenylpropanoid pathway. | MYB, bHLH, AP2, WRKY |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid. | MYB, bHLH, AP2, WRKY |

| 4-coumarate-CoA ligase (4CL) | Activation of p-coumaric acid. | MYB, bHLH, AP2, WRKY |

| Prenyltransferases (PTs) | Prenylation of the coumarin skeleton, a key step in determining linear vs. angular structures. | Not fully elucidated |

| Cytochrome P450 monooxygenases (CYP450s) | Involved in various hydroxylation and cyclization reactions, including the formation of the pyran ring. | Not fully elucidated |

Table 1. Key Gene Families and Transcription Factors in Coumarin and Pyranocoumarin Biosynthesis. This table summarizes the major gene families encoding biosynthetic enzymes and the families of transcription factors known to regulate their expression in the broader coumarin pathway. Specific members regulating this compound biosynthesis are yet to be definitively identified.

Pharmacological Activities of Samidin

Anti-inflammatory Efficacy of Samidin

This compound exhibits significant anti-inflammatory properties, as demonstrated in various in vitro models, notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. targetmol.comresearchgate.netnih.gov Its anti-inflammatory effects are mediated through the suppression of multiple pro-inflammatory pathways and mediators. targetmol.comresearchgate.net

In vitro investigations have elucidated several molecular mechanisms through which this compound exerts its anti-inflammatory effects. These studies highlight its ability to interfere with critical components of the inflammatory cascade.

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. researchgate.netnih.govresearchgate.net Furthermore, quantitative real-time PCR (qPCR) analyses have revealed that this compound remarkably down-regulates tumor necrosis factor-alpha (TNF-α) mRNA levels in LPS-stimulated macrophages. researchgate.netnih.gov While interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) are known pro-inflammatory cytokines, direct modulation by this compound on these specific mediators has not been explicitly detailed in the available in vitro studies focusing on this compound's anti-inflammatory mechanisms. researchgate.netresearchgate.net

Table 1: Modulation of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 cells

| Pro-inflammatory Mediator | Effect of this compound | Reference |

| Nitric Oxide (NO) | Significant Inhibition | researchgate.netnih.govresearchgate.net |

| TNF-α mRNA levels | Remarkable Down-regulation | researchgate.netnih.gov |

A crucial aspect of this compound's anti-inflammatory action involves its inhibitory effect on the gene expression levels of key inflammatory enzymes. Studies have demonstrated that this compound significantly inhibits the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. researchgate.netnih.govresearchgate.netriss4u.net The inhibition of these enzymes is vital, as iNOS is responsible for producing large amounts of NO, and COX-2 is involved in the synthesis of prostaglandins, both of which are central to inflammatory processes. medsci.orgscielo.br

Table 2: Inhibition of Inflammatory Enzyme Gene Expression by this compound

| Inflammatory Enzyme | Effect of this compound | Reference |

| iNOS | Significant Inhibition of Gene Expression | researchgate.netnih.govresearchgate.netriss4u.net |

| COX-2 | Significant Inhibition of Gene Expression | researchgate.netnih.govresearchgate.netriss4u.net |

This compound exerts its anti-inflammatory effects, in part, by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. targetmol.comresearchgate.netnih.govriss4u.net Electrophoretic mobility shift assay (EMSA) results have illustrated that this compound significantly suppresses NF-κB DNA-binding affinity. researchgate.netnih.govriss4u.net Additionally, the NF-κB subunit p65 was markedly inhibited by this compound. researchgate.netnih.gov The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, making its suppression a significant anti-inflammatory mechanism. researchgate.net

Table 3: Effect of this compound on NF-κB Signaling

| Pathway Component | Effect of this compound | Method of Detection | Reference |

| NF-κB DNA-binding affinity | Significant Suppression | EMSA | researchgate.netnih.govriss4u.net |

| NF-κB subunit p65 | Markedly Inhibited | (Not specified, likely Western Blot/qPCR) | researchgate.netnih.gov |

Beyond NF-κB, this compound also targets the Activator Protein-1 (AP-1) signaling pathway. targetmol.comresearchgate.netnih.govriss4u.net EMSA studies have demonstrated that this compound significantly suppresses AP-1 DNA-binding affinity. researchgate.netnih.govriss4u.net Furthermore, the AP-1-related c-jun was markedly inhibited by this compound. researchgate.netnih.gov AP-1 is a transcription factor that regulates gene expression in response to various cellular conditions, including inflammatory stimuli. researchgate.netnih.govresearchgate.netnih.gov

Table 4: Effect of this compound on AP-1 Signaling

| Pathway Component | Effect of this compound | Method of Detection | Reference |

| AP-1 DNA-binding affinity | Significant Suppression | EMSA | researchgate.netnih.govriss4u.net |

| AP-1-related c-jun | Markedly Inhibited | (Not specified, likely Western Blot/qPCR) | researchgate.netnih.gov |

This compound's anti-inflammatory actions also involve the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Time course experiments have shown that this compound exhibits a significant inhibitory effect on the activation of p38 and c-Jun N-terminal kinase (JNK) in LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov The MAPK pathways, including p38 and JNK, are crucial in transducing extracellular signals into the nucleus, leading to the activation of transcription factors and the expression of inflammatory genes. researchgate.netmdpi.comfrontiersin.org While ERK1/2 is another prominent MAPK, the specific modulation of ERK1/2 by this compound was not explicitly detailed in the direct studies of this compound's anti-inflammatory mechanisms. researchgate.netnih.gov

Table 5: Modulation of MAPK Signaling Pathways by this compound

| MAPK Pathway Component | Effect of this compound | Reference |

| p38 activation | Significant Inhibitory Effect | researchgate.netnih.gov |

| JNK activation | Significant Inhibitory Effect | researchgate.netnih.gov |

In Vitro Studies on Anti-inflammatory Mechanisms

Effects on Macrophage Activation (e.g., LPS-stimulated RAW 264.7 cells)

Research has extensively explored this compound's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely recognized in vitro model for studying inflammatory responses. This compound has been shown to significantly inhibit the production of key pro-inflammatory mediators. researchgate.netljmu.ac.uk

Specifically, this compound markedly inhibited the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. This inhibitory effect extends to the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial enzymes involved in the inflammatory cascade. researchgate.netljmu.ac.uk

Furthermore, investigations into the molecular mechanisms revealed that this compound exerts its anti-inflammatory effects by suppressing the activation of pivotal transcription factors. An electrophoretic mobility shift assay (EMSA) demonstrated that this compound significantly suppressed the DNA-binding affinity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). researchgate.netljmu.ac.uk Both the NF-κB subunit p65 and the AP-1-related c-jun were markedly inhibited by this compound. researchgate.net

Time-course experiments further indicated that this compound showed a significant inhibitory effect on the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK). researchgate.net Additionally, this compound remarkably down-regulated the messenger RNA (mRNA) levels of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages, as determined by quantitative real-time polymerase chain reaction (qPCR). researchgate.net

These findings collectively suggest that this compound's anti-inflammatory properties are mediated through the suppression of NF-κB and AP-1-mediated gene expression, as well as the inhibition of MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators and cytokines. researchgate.netljmu.ac.uk

Table 1: Summary of this compound's Effects on LPS-stimulated RAW 264.7 Macrophages

| Inflammatory Mediator/Pathway | Effect of this compound | Reference |

| Nitric Oxide (NO) Production | Significantly Inhibited | researchgate.netljmu.ac.uk |

| iNOS Gene Expression | Significantly Inhibited | researchgate.netljmu.ac.uk |

| COX-2 Gene Expression | Significantly Inhibited | researchgate.netljmu.ac.uk |

| NF-κB DNA-binding Affinity | Significantly Suppressed | researchgate.netljmu.ac.uk |

| AP-1 DNA-binding Affinity | Significantly Suppressed | researchgate.netljmu.ac.uk |

| p38 Activation | Significantly Inhibited | researchgate.net |

| JNK Activation | Significantly Inhibited | researchgate.net |

| TNF-α mRNA Level | Remarkably Down-regulated | researchgate.net |

In Vivo Investigations of Anti-inflammatory Effects

While in vitro studies have provided strong evidence for this compound's anti-inflammatory potential, detailed in vivo investigations focusing specifically on isolated this compound in animal models of inflammation, including dose-dependent responses and histopathological assessments, are not extensively documented in the readily available scientific literature. Research often highlights the anti-inflammatory properties of Seseli species extracts, from which this compound is isolated, and suggests this compound's potential as a therapeutic agent for inflammatory diseases based on its in vitro efficacy. researchgate.netljmu.ac.uk However, specific data pertaining to this compound's performance in animal models, its dose-dependent anti-inflammatory effects, or histopathological changes observed in response to this compound administration in vivo are limited.

Antioxidant Activities of this compound

This compound, as a coumarin (B35378) compound, is found in various plant extracts known for their antioxidant properties, such as those from Seseli resinosum and Seseli tortuosum. ljmu.ac.ukd-nb.info The antioxidant capacity of these extracts, which contain this compound, has been evaluated using various in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activities of plant extracts containing this compound have been assessed using common free radical scavenging assays, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. d-nb.infomdpi.com

For instance, methanolic and water extracts of Seseli gummiferum and Seseli transcaucasicum demonstrated radical scavenging potential. In DPPH assays, these extracts showed values ranging from 5.51–11.45 mg Trolox Equivalent (TE)/g, and in ABTS assays, they ranged from 43.46–51.91 mg TE/g. mdpi.com Another study evaluating Seseli tortuosum extracts, which are known to contain coumarins like this compound, reported "moderate antioxidant capacities" in DPPH and ABTS assays, with their IC50 and A0.50 values being "far from the standard values." d-nb.info

While these studies confirm the antioxidant activity of the extracts containing this compound, specific quantitative data (e.g., IC50 values) for isolated this compound in DPPH and ABTS free radical scavenging assays were not explicitly detailed in the reviewed literature. The observed antioxidant effects in these extracts are likely attributed to the synergistic action of various phytochemicals present, including coumarins such as this compound.

Table 2: Antioxidant Activity of Seseli Extracts (Containing this compound) in Free Radical Scavenging Assays

| Plant Extract Source | Assay Type | Reported Range / Observation | Reference |

| Seseli gummiferum (Methanolic/Water) | DPPH | 5.51–11.45 mg TE/g | mdpi.com |

| Seseli gummiferum (Methanolic/Water) | ABTS | 43.46–51.91 mg TE/g | mdpi.com |

| Seseli transcaucasicum (Methanolic/Water) | DPPH | 5.51–11.45 mg TE/g | mdpi.com |

| Seseli transcaucasicum (Methanolic/Water) | ABTS | 43.46–51.91 mg TE/g | mdpi.com |

| Seseli tortuosum Extracts | DPPH, ABTS | Moderate antioxidant capacities | d-nb.info |

Effects on Oxidative Stress Markers (e.g., MDA, Nitrite levels)

This compound has demonstrated significant modulatory effects on key oxidative stress markers. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound was found to markedly inhibit the production of nitric oxide (NO). researchgate.net This inhibitory action extended to the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes involved in inflammatory responses and the generation of reactive oxygen and nitrogen species. researchgate.net Furthermore, this compound effectively lowered the levels of malondialdehyde (MDA), a widely recognized biomarker of lipid peroxidation and cellular oxidative damage. researchgate.net These findings collectively indicate that this compound possesses the capacity to ameliorate oxidative stress by suppressing the formation of harmful reactive species and reducing lipid damage. researchgate.net

Table 1: Effects of this compound on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of this compound | Context/Cell Line | Reference |

| Nitric Oxide (NO) | Markedly inhibited production | LPS-stimulated RAW 264.7 cells | researchgate.net |

| Malondialdehyde (MDA) | Lowered production | LPS-stimulated RAW 264.7 cells | researchgate.net |

| iNOS gene expression | Significantly inhibited | LPS-stimulated RAW 264.7 cells | researchgate.net |

| COX-2 gene expression | Significantly inhibited | LPS-stimulated RAW 264.7 cells | researchgate.net |

Modulation of Antioxidant Enzyme Systems

Table 2: Modulation of Antioxidant Enzyme Systems by this compound

| Antioxidant Enzyme/Molecule | Effect of this compound | Reference |

| Glutathione S-transferase (GST) | Enhanced level | researchgate.net |

| Glutathione (GSH) | Enhanced level | researchgate.net |

| Catalase | Enhanced level | researchgate.net |

Antimicrobial Potential of this compound

This compound, as a natural constituent of several medicinal plants, contributes to their documented antimicrobial properties. mums.ac.irijprajournal.comnajah.edu The broader class of coumarins, to which this compound belongs, is widely recognized for its diverse therapeutic applications, including considerable antimicrobial activities. mums.ac.ir

Antibacterial Activity

Studies on plant extracts containing this compound have provided evidence of its antibacterial efficacy against a range of bacterial strains. A methanolic extract derived from Ammi visnaga, a plant known to contain this compound, demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. najah.edu Similarly, an extract powder from Ammi majus, another plant where this compound is a reported constituent, exhibited inhibitory potential against E. coli, Staphylococcus aureus, and Bacillus subtilis. ijprajournal.com Furthermore, a methanolic extract of Seseli gummiferum, which also contains this compound, showed antibacterial action against Staphylococcus lugdunensis. researchgate.net While some pyranocoumarins, including this compound, have been shown to possess antibacterial effects, their activity can sometimes be moderate when compared to other coumarin derivatives. mdpi.com

Table 3: Antibacterial Activity of this compound-Containing Extracts

| Source Plant Extract | Bacterial Strain | Observed Activity | Reference |

| Ammi visnaga methanolic extract | Staphylococcus aureus | Antibacterial activity | najah.edu |

| Ammi visnaga methanolic extract | Escherichia coli | Antibacterial activity | najah.edu |

| Ammi visnaga methanolic extract | Pseudomonas aeruginosa | Antibacterial activity | najah.edu |

| Ammi majus extract powder | Escherichia coli | Inhibitory potential | ijprajournal.com |

| Ammi majus extract powder | Staphylococcus aureus | Inhibitory potential | ijprajournal.com |

| Ammi majus extract powder | Bacillus subtilis | Inhibitory potential | ijprajournal.com |

| Seseli gummiferum methanolic extract | Staphylococcus lugdunensis | Antibacterial action | researchgate.net |

Anticancer Research on this compound

This compound has attracted considerable interest in anticancer research, leading to its inclusion in various collections of natural compounds identified for their potential anticancer activities. chemfaces.com Its mention in studies investigating the hydrophobic constituents of plants like Oplopanax horridus for their anticancer potential further underscores its relevance in this field. researchgate.net The broader class of coumarins, which encompasses this compound, is recognized for exhibiting anti-cancer properties. mums.ac.ir Furthermore, research into structurally related compounds, such as Dihydrothis compound, also focuses on their potential anticancer activities. ontosight.ai These indications suggest that this compound may exert antiproliferative or pro-apoptotic effects, warranting further detailed investigation into its specific mechanisms of action against various cancer cell lines and tumor models.

Cytotoxic Effects on Cancer Cell Lines

While there are general mentions of antitumor activities associated with compounds found in plants that also contain this compound, detailed research findings specifically delineating the cytotoxic effects of this compound on various cancer cell lines are not extensively documented in the available literature exonpublications.com. Studies on cytotoxic effects in cancer cell lines often focus on other compounds or extracts, such as simvastatin (B1681759) on human breast cancer MCF-7 and MDA-MB-231 cells, or chalcones against breast cancer cell lines, providing specific IC50 values and mechanisms waocp.orgwaocp.orgbio-rad-antibodies.com. However, such detailed data for this compound itself, including specific cancer cell lines tested or half-maximal inhibitory concentrations (IC50 values), were not found in the conducted searches.

Mechanisms of Apoptosis Induction

Cell Cycle Modulation

Information regarding the specific effects of this compound on cell cycle modulation is not detailed in the current scientific literature. The cell cycle is a highly regulated process involving distinct phases (G1, S, G2, M) controlled by various proteins, including cyclins and cyclin-dependent kinases (CDKs), and checkpoints that ensure proper cell growth and division researchgate.netuomustansiriyah.edu.iqnih.govsemanticscholar.orgresearchgate.net. Dysregulation of the cell cycle is a hallmark of cancer, and many therapeutic strategies aim to modulate cell cycle progression to inhibit cancer cell proliferation researchgate.netuomustansiriyah.edu.iqsemanticscholar.org. However, specific research findings demonstrating this compound's direct influence on cell cycle phases or its molecular targets within the cell cycle machinery have not been identified.

Other Reported Biological Activities of this compound

Antinociceptive Effects

While direct antinociceptive effects of this compound are not extensively detailed as a primary finding in the available literature, its potent anti-inflammatory properties strongly suggest a potential for antinociceptive (pain-relieving) activity, as pain is often closely linked to inflammatory processes. This compound, isolated from Seseli resinosum, has been shown to possess significant anti-inflammatory properties through the suppression of key inflammatory mediators researchgate.net.

Detailed Research Findings on Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound demonstrated a significant inhibitory effect on the production of nitric oxide (NO) researchgate.net. Furthermore, it markedly suppressed the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) researchgate.net. An electrophoretic mobility shift assay (EMSA) revealed that this compound significantly suppressed the DNA-binding affinity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) researchgate.net. Both the NF-κB subunit p65 and the AP-1-related c-jun were notably inhibited by this compound researchgate.net. Time-course experiments indicated that this compound had a significant inhibitory effect on p38 and JNK activation researchgate.net. Additionally, tumor necrosis factor-alpha (TNF-α) mRNA levels were remarkably down-regulated by this compound in LPS-stimulated macrophages, as determined by quantitative real-time PCR (qPCR) researchgate.net. These findings suggest this compound's potential as a therapeutic agent for various inflammatory diseases researchgate.net.

Table 1: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells

| Inflammatory Mediator/Pathway | Effect of this compound | Research Method | Reference |

| Nitric Oxide (NO) Production | Significantly inhibited | In vitro study | researchgate.net |

| iNOS Gene Expression | Significantly suppressed | Gene expression analysis | researchgate.net |

| COX-2 Gene Expression | Significantly suppressed | Gene expression analysis | researchgate.net |

| NF-κB DNA-binding affinity | Significantly suppressed | EMSA | researchgate.net |

| AP-1 DNA-binding affinity | Significantly suppressed | EMSA | researchgate.net |

| NF-κB subunit p65 | Markedly inhibited | In vitro study | researchgate.net |

| AP-1-related c-jun | Markedly inhibited | In vitro study | researchgate.net |

| p38 Activation | Significant inhibitory effect | Time course experiment | researchgate.net |

| JNK Activation | Significant inhibitory effect | Time course experiment | researchgate.net |

| TNF-α mRNA Levels | Remarkably down-regulated | qPCR | researchgate.net |

Antidiabetic Research

This compound has been implicated in antidiabetic research, primarily as a constituent of plant extracts demonstrating antidiabetic activities. It was identified as a compound within the chloroform (B151607) fraction (CF) of Anthocleista vogelii Planch root bark, which has been traditionally used for diabetes management in West Africa researchgate.net.

Detailed Research Findings: The chloroform fraction containing this compound exhibited significant antidiabetic activities in both in vitro and in vivo models researchgate.net.

Enzyme Inhibition (in vitro): The CF inhibited the activities of α-amylase and α-glucosidase in a dose-dependent manner.

α-amylase: IC50 = 51.60 ± 0.92 µg/ml researchgate.net

α-glucosidase: IC50 = 5.86 ± 0.97 µg/ml researchgate.net

In vivo Studies (Rats with Obesity-Diabetes): Treatment of rats with obesity-diabetes with 100 and 200 mg/kg CF significantly improved glucose tolerance (P < 0.001) and enhanced serum insulin (B600854) levels (P < 0.05) compared to diabetic control rats researchgate.net. The antidiabetic effects of the CF are suggested to be mediated via the inhibition of α-amylase and α-glucosidase activities, and enhancement of insulin and leptin sensitivity researchgate.net.

this compound has also been noted as an antidiabetic coumarin isolated from the roots of Peucedanum formosanum kiu.ac.ug.

Table 2: Antidiabetic Activities of Chloroform Fraction (CF) of Anthocleista vogelii Planch (containing this compound)

| Activity/Parameter | Result (CF) | Model | Reference |

| α-amylase Inhibition (IC50) | 51.60 ± 0.92 µg/ml | In vitro | researchgate.net |

| α-glucosidase Inhibition (IC50) | 5.86 ± 0.97 µg/ml | In vitro | researchgate.net |

| Glucose Tolerance | Significantly improved (P < 0.001) | Obesity-diabetic rats | researchgate.net |

| Serum Insulin Levels | Enhanced (P < 0.05) | Obesity-diabetic rats | researchgate.net |

Neuroprotective Properties

Anti-Alzheimer's Potential

Research has indicated a potential anti-Alzheimer's activity associated with this compound, particularly when derived from sources such as Seseli hartvigii. researchgate.net Additionally, this compound, as a constituent of Ammi visnaga, has been noted for its neuroprotective effects, which are relevant to neurodegenerative conditions like Alzheimer's disease. mums.ac.ir However, detailed research findings and specific quantitative data solely focusing on this compound's direct anti-Alzheimer's potential are not extensively available in the current literature.

Enzyme Inhibition Profiles (e.g., CYP2C19, CYP2C9)

Information regarding this compound's specific inhibition profiles for cytochrome P450 enzymes CYP2C19 and CYP2C9 is not available in the provided research findings.

Chitinase (B1577495) Inhibitory Activities (for allothis compound, structurally related)

Allothis compound, a pseudo-trisaccharide structurally related to this compound, is recognized as a potent inhibitor of family-18 chitinases. tandfonline.comtandfonline.com Isolated from Streptomyces sp., Allothis compound demonstrates strong inhibitory activity against chitinases from various sources, including the silkworm (Bombyx mori) and the opportunistic fungal pathogen Candida albicans. tandfonline.comtandfonline.comdrugbank.comnih.govnih.gov This inhibitory action leads to significant biological effects, such as preventing ecdysis in insect larvae and pupae and acting as a potent antifungal agent. tandfonline.comtandfonline.comdrugbank.comnih.gov

Allothis compound functions as a competitive inhibitor of chitinase activity. For instance, it exhibits an IC50 of 0.3 μM and a Ki of 0.23 μM against C. albicans chitinase. microbiologyresearch.org In insect models, Allothis compound has shown competitive inhibition of Bombyx mori chitinases, with Ki values of 0.07 μM for the enzyme from the alimentary canal and 0.11 μM for the enzyme from the larval integument. microbiologyresearch.org Furthermore, Allothis compound has been shown to block the transmission of malarial parasites, Plasmodium gallinaceum in Ae. aegypti and P. falciparum in Anopheles, at concentrations of 0.1 mM or higher. pnas.org In hyperlipidemic mice, it suppressed serum chitinase activity by approximately 40%. ahajournals.org

The key findings regarding Allothis compound's chitinase inhibitory activities are summarized in the table below:

| Target Chitinase / Organism | Inhibitory Activity Type | IC50 (µM) | Ki (µM) | Observed Effects | Reference |

| Candida albicans | Competitive Inhibition | 0.3 | 0.23 | Potent antifungal agent | drugbank.commicrobiologyresearch.org |

| Bombyx mori (alimentary canal) | Competitive Inhibition | - | 0.07 | Prevents larval ecdysis, insecticidal activity | tandfonline.comtandfonline.comnih.govmicrobiologyresearch.org |

| Bombyx mori (larval integument) | Competitive Inhibition | - | 0.11 | Prevents larval ecdysis, insecticidal activity | tandfonline.comtandfonline.comnih.govmicrobiologyresearch.org |

| Plasmodium gallinaceum / P. falciparum | Inhibition | >100 (0.1 mM) | - | Blocks parasite transmission | pnas.org |

| Serum Chitinase (hyperlipidemic mice) | Suppression | - | - | Suppressed by ~40% | ahajournals.org |

| Family-18 Chitinases (general) | Potent Inhibition | - | - | Insecticidal and antifungal activities | tandfonline.comtandfonline.com |

Molecular Mechanisms and Target Identification of Samidin

Elucidation of Samidin's Molecular Targets

This compound has been shown to exert its anti-inflammatory effects by targeting several critical molecular components involved in inflammatory responses. Key molecular targets identified include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are pivotal transcription factors regulating the expression of pro-inflammatory genes. researchgate.net Additionally, this compound influences the activity of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK). researchgate.net

Ligand-Receptor Interactions

While the precise direct ligand-receptor binding profiles of this compound are not extensively detailed in the current literature, its observed biological activities strongly suggest interactions with cellular components that lead to downstream signaling modulation. The anti-inflammatory mechanism of this compound involves the suppression of DNA-binding affinity for NF-κB and AP-1, indicating an interference with the activation and transcriptional roles of these complexes. researchgate.net This suggests that this compound may interact with upstream components of these pathways or directly with the transcription factors themselves, altering their ability to bind to target DNA sequences.

Enzyme Inhibition Kinetics and Mechanisms

This compound has been demonstrated to inhibit the production of nitric oxide (NO) and the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net While the term "inhibition" is used, the available research primarily highlights the impact on gene expression rather than providing specific enzyme inhibition kinetics (e.g., IC50 values, Km, Vmax, or detailed mechanistic models of direct enzyme-compound interaction). The observed reduction in iNOS and COX-2 levels suggests a mechanism that involves the transcriptional or translational regulation of these enzymes, rather than direct competitive or non-competitive inhibition of their catalytic activity.

Signal Transduction Pathway Modulation

A significant aspect of this compound's molecular action is its profound modulation of signal transduction pathways central to inflammation. In LPS-stimulated macrophages, this compound markedly suppresses the DNA-binding affinity of both NF-κB and AP-1. researchgate.net This suppression extends to the inhibition of the NF-κB subunit p65 and the AP-1-related c-jun. researchgate.net Furthermore, time-course experiments have revealed that this compound significantly inhibits the activation of p38 and JNK, two critical MAPKs involved in inflammatory signaling cascades. researchgate.net These findings collectively indicate that this compound interferes with the intricate signaling networks that propagate inflammatory signals within cells.

Gene Expression Regulation (Transcriptomics)

This compound exerts a direct influence on gene expression, as evidenced by its effects on pro-inflammatory mediators. In LPS-stimulated macrophages, this compound significantly inhibits the messenger RNA (mRNA) expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Moreover, it remarkably down-regulates the mRNA levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net These transcriptomic changes underscore this compound's capacity to regulate the cellular machinery responsible for producing inflammatory proteins at the genetic level.

Table 1: Effect of this compound on Gene Expression in LPS-Stimulated RAW 264.7 Cells

| Target Gene | Effect of this compound Treatment | Reference |

| iNOS mRNA | Significantly inhibited | researchgate.net |

| COX-2 mRNA | Significantly inhibited | researchgate.net |

| TNF-α mRNA | Remarkably down-regulated | researchgate.net |

Proteomic Analysis of this compound Effects

While this compound's impact on gene expression is documented, comprehensive proteomic analyses specifically detailing changes in global protein expression profiles in response to this compound treatment are not prominently featured in the available scientific literature. Studies have explored proteomic changes in other contexts or with related compounds, such as allothis compound's effect on chitinase (B1577495) production and shell remodelling researchgate.net, but direct proteomic data elucidating the specific protein alterations induced by this compound in relevant biological systems remain limited. Future research employing advanced proteomic techniques could provide a more complete picture of this compound's influence on the cellular proteome.

Computational Studies and Molecular Docking

Computational studies, particularly molecular docking, are valuable tools for predicting and understanding the binding interactions between a compound and its biological targets. While this compound has been mentioned in broader computational analyses of phytochemicals for various conditions ui.ac.id, specific detailed molecular docking studies elucidating its precise binding modes and affinities with its identified targets—such as NF-κB, AP-1, iNOS, COX-2, p38, or JNK—are not explicitly detailed in the provided search results. Such in silico investigations could offer deeper insights into the structural basis of this compound's observed inhibitory effects on these inflammatory pathways.

Prediction of Binding Affinities

The prediction of binding affinities is a fundamental aspect of modern drug discovery, aiming to quantify the strength of interaction between a small molecule like this compound and its potential biological targets. This process is increasingly reliant on advanced computational methodologies. Techniques such as molecular docking are employed to computationally model the conformation and orientation of compounds within a target protein's binding site, often referred to as the "docking pose" gardp.org. Various scoring criteria are then utilized to predict the most stable interactions and to select compounds for experimental validation gardp.org.

Recent advancements in deep learning and artificial intelligence (AI) have significantly enhanced the accuracy of protein-ligand binding affinity prediction biorxiv.orgarxiv.orgfrontiersin.orgmdpi.comnih.gov. These methods leverage large datasets of known protein-ligand complexes and their experimentally measured binding affinities to train predictive models frontiersin.orgmdpi.comnih.gov. The explicit modeling of three-dimensional binding conformations, even when co-crystal structures are unavailable, has shown potential to improve prediction accuracy biorxiv.orgfrontiersin.org. While these computational tools are widely applied in identifying and optimizing drug candidates, specific predicted binding affinity data for this compound against its putative targets are subject to ongoing research and not extensively detailed in general literature.

Identification of Putative Target Proteins

This compound has demonstrated notable anti-inflammatory properties, with its molecular mechanism primarily involving the modulation of key signaling pathways. Studies have shown that this compound significantly inhibits the production of nitric oxide (NO) and down-regulates the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells researchgate.net.

Crucially, this compound exerts its anti-inflammatory effects through the suppression of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1)-mediated genes biocrick.comresearchgate.net. Electrophoretic mobility shift assays (EMSA) have illustrated that this compound markedly suppresses the DNA-binding affinity of both NF-κB and AP-1 researchgate.net. Furthermore, it has been observed that this compound significantly inhibits the activation of the mitogen-activated protein kinases (MAPK) p38 and c-Jun N-terminal kinase (JNK) researchgate.net. These findings suggest that NF-κB, AP-1, p38, and JNK are integral components of the molecular pathways targeted or modulated by this compound in its anti-inflammatory action.

Beyond inflammatory pathways, (+)-Samidin has also been identified in the context of "cation channel sperm associated 4" as a potential target cdutcm.edu.cn. This suggests a broader range of biological interactions that warrant further investigation for comprehensive target identification.

The key molecular pathways and proteins influenced by this compound's anti-inflammatory activity are summarized in the table below:

| Pathway/Protein | Effect of this compound | Reference |

| NF-κB | Suppression of DNA-binding affinity, inhibition of p65 subunit | researchgate.net |

| AP-1 | Suppression of DNA-binding affinity, inhibition of c-Jun | researchgate.net |

| p38 | Significant inhibition of activation | researchgate.net |

| JNK | Significant inhibition of activation | researchgate.net |

| iNOS | Inhibition of gene expression | researchgate.net |

| COX-2 | Inhibition of gene expression | researchgate.net |

| TNF-α | Down-regulation of mRNA levels | researchgate.net |

| NO | Significant inhibition of production | researchgate.net |

Structure-Based Drug Design Implications

Structure-based drug design (SBDD) is a powerful paradigm in drug discovery that relies on the three-dimensional (3D) structures of biological targets, typically proteins, to rationally design and optimize new therapeutic agents gardp.orgdrugdiscoverynews.comstanford.edu. The core principle involves understanding the precise molecular interactions between a drug candidate and its target's binding site, allowing for the design of compounds with optimal binding affinity and specificity drugdiscoverynews.com.

Given this compound's known chemical structure (C21H22O7) and its demonstrated ability to modulate specific molecular pathways (NF-κB, AP-1, p38, JNK) researchgate.net, it presents a compelling candidate for SBDD studies. By leveraging structural data of the target proteins involved in these pathways, computational methods such as molecular docking and dynamics simulations can be employed to predict how this compound, or its derivatives, might interact with these sites gardp.orgdrugdiscoverynews.com. This understanding can guide the synthesis of novel this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties. The iterative cycles of design, synthesis, and experimental testing, central to SBDD, can refine these compounds, leading to the development of more efficacious and precisely tailored therapies based on this compound's scaffold drugdiscoverynews.com. The ability to visualize and predict these atomic-level interactions is fundamental to rational drug development based on natural products like this compound stanford.edu.

Preclinical Pharmacological and Toxicological Investigations of Samidin

Pharmacokinetic Profiling of Samidin

Pharmacokinetics describes the quantitative study of how the body affects a drug, encompassing processes of absorption, distribution, metabolism, and elimination jbclinpharm.orgslideshare.net. For this compound, detailed pharmacokinetic data specifically on the isolated compound are limited in the current literature.

Absorption Studies

Research indicates that this compound, along with other compounds like khellinol, may exhibit lower bioavailability scores, suggesting a potential requirement for specific formulation strategies or chemical modifications to enhance its oral absorption mums.ac.ir. The physicochemical properties of a compound, such as its polarity and the number of hydrogen bond donor/acceptor counts, are known to influence its absorption. Compounds with high values in these parameters may necessitate formulation approaches that improve their solubility in non-aqueous vehicles for better absorption mums.ac.ir.

Distribution Studies

While general pharmacokinetic principles state that a compound's physicochemical properties, including its polarity, can influence its distribution within the body slideshare.netmums.ac.ir, specific detailed research findings on the distribution of isolated this compound in various tissues or body compartments are not extensively reported in the available preclinical literature.

Elimination Half-Life Determinations

Bioavailability Assessments

For rac Dihydro this compound (PubChem CID: 2841560), a related derivative, some predicted oral bioavailability data are available. These indicate very low values for F20% (0.007) and higher for F30% (0.976) cdutcm.edu.cn. It is important to note that these values pertain to the dihydrated derivative and not to this compound itself.

Table 1: Predicted Oral Bioavailability for rac Dihydro this compound

| Parameter | Value | Source |

| F20% (20% Oral Bioavailability) | 0.007 | cdutcm.edu.cn |

| F30% (30% Oral Bioavailability) | 0.976 | cdutcm.edu.cn |

Note: These data are specifically for rac Dihydro this compound, a derivative, and not for this compound. Specific bioavailability data for this compound are noted as limited or practically non-existent in the literature mums.ac.irmdpi.com.

Structure Activity Relationship Sar and Analogue Development of Samidin

Correlation of Samidin Structure with Biological Activity

The complex structure of this compound is correlated with a range of potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. tandfonline.com Research has identified this compound as an antihistaminic, calcium-blocking, and cytotoxic natural product. nih.govnih.gov

Detailed studies on its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells have revealed that this compound significantly inhibits the production of nitric oxide (NO), as well as the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). solubilityofthings.comijpras.com Furthermore, this compound has been shown to suppress the DNA-binding affinity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). solubilityofthings.comijpras.com It also markedly inhibits the NF-κB subunit p65 and the AP-1-related c-jun. solubilityofthings.comijpras.com Time-course experiments indicate that this compound exerts a significant inhibitory effect on p38 and JNK activation. solubilityofthings.comijpras.com Additionally, tumor necrosis factor-alpha (TNF-α) mRNA levels were remarkably down-regulated by this compound in LPS-stimulated macrophages. solubilityofthings.comijpras.com These findings suggest that this compound's anti-inflammatory activity is mediated through the suppression of NF-κB and AP-1-mediated genes, positioning it as a potential therapeutic agent for various inflammatory diseases. solubilityofthings.comijpras.com

Synthesis of this compound Analogues

The development of analogues is a critical aspect of drug discovery, allowing for the exploration of structural modifications to optimize biological activity. While the general principles of synthesizing complex organic molecules, including coumarin (B35378) derivatives, involve various chemical reactions and methodologies, specific detailed synthetic routes solely focused on this compound analogues are not extensively documented in the provided literature. However, the presence of a complex polycyclic system and an esterified crotonic acid moiety in this compound's structure indicates that analogue synthesis would likely involve targeted modifications to these key regions.

Impact of Stereochemistry (e.g., R-chiral this compound)

This compound exists as (+)-samidin, which has been identified with a specific (3′S, 4′S) configuration. nih.govnih.gov The stereochemistry of a molecule, particularly for chiral natural compounds, plays a pivotal role in its biological activity, influencing aspects such as target binding, metabolism, distribution, and even uptake by biological systems. tandfonline.comresearchgate.netqmul.ac.ukfrontiersin.org Different stereoisomers of a pharmacological agent can exhibit varying activities on different receptors and systems. qmul.ac.uk While the specific comparative studies detailing the impact of an R-chiral this compound or racemic mixtures versus the natural (+)-(3′S, 4′S)-Samidin on its biological activities are not provided in the search results, the defined stereochemistry of natural this compound underscores the importance of this aspect in its mechanism of action.

Comparative Studies with Related Coumarins

This compound is a dihydropyranocoumarin derivative, belonging to the broader class of coumarins. nih.govnih.gov Comparative studies with related coumarins provide insights into the structural features critical for activity.

Table 1: Comparative Overview of this compound and Related Coumarins

| Compound Name | PubChem CID | Key Structural Features | Noted Biological Activities (where available) | Source Organism (where available) |

| This compound | 442150 | Crotonic acid moiety esterified with a benzo(1,2-b:3,4-b')-dipyran-2-one derivative; (+)-(3′S, 4′S) stereochemistry. tandfonline.comnih.govnih.govmaking-music.com | Antihistaminic, calcium-blocking, cytotoxic, anti-inflammatory (inhibits NO, iNOS, COX-2, NF-κB, AP-1, p38, JNK, TNF-α). nih.govnih.govsolubilityofthings.comijpras.com | Seseli resinosum, Peucedanum japonicum. nih.govnih.govqmul.ac.uk |

| Dihydrothis compound | 442128 | Coumarin with benzene (B151609) and pyran rings, acetate (B1210297) and isovalerate esters; "dihydro" prefix indicates saturation. | Potential anti-inflammatory, antimicrobial, or anticancer properties. | Phlojodicarpus villosus, Ammi visnaga. |

| Anomalin | 6450453 | Seselin-type coumarin; [(3′R, 4′R)-3′, 4′-diangeloyloxy-3′, 4′-dihydroseselin]. nih.govnih.gov | Protected liver injury induced by D-galactosamine/lipopolysaccharide (LPS) in mice; anti-inflammatory. nih.govnih.govsolubilityofthings.com | Seseli resinosum, Peucedanum formosanum. nih.govnih.govqmul.ac.uk |

| Khellin | 3828 | Furanochromone; 4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one. tandfonline.com | - | Ammi visnaga. |

| Visnagin | 6716 | Furanochromone; 4-methoxy-7-methyl-5H-furo[3,2-g] tandfonline.combenzopyran-5-one. | Vasodilator, reduces blood pressure (inhibits calcium influx), prevents kidney stone formation, protects against doxorubicin-induced cardiomyopathy, neuroprotective, anti-inflammatory. qmul.ac.uk | Visnaga daucoides (khella), Ammi visnaga. qmul.ac.uk |

This compound and Anomalin are both found in Seseli resinosum and have shown notable inhibitory effects on pro-inflammatory enzymes and cytokines. nih.govnih.govsolubilityofthings.comqmul.ac.uk Visnagin and Khellin are furanochromones found in Ammi visnaga, with Visnagin exhibiting a range of biological activities including anti-inflammatory effects. qmul.ac.uk The structural similarities and shared biological activities among these coumarins highlight the importance of the furanocoumarin and pyranocoumarin (B1669404) scaffolds for pharmacological potential.

Enhancement of Pharmacological Efficacy through Structural Modifications

The comprehensive understanding of this compound's structure-activity relationship (SAR) is fundamental for guiding structural modifications aimed at enhancing its pharmacological efficacy. By identifying the specific moieties and stereochemical features responsible for its observed biological activities, particularly its anti-inflammatory effects, researchers can rationally design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. The ability of this compound to suppress key inflammatory pathways, such as NF-κB and AP-1, and to inhibit enzymes like iNOS and COX-2, positions it as a promising lead compound. solubilityofthings.comijpras.com Future structural modifications would likely focus on optimizing these interactions to maximize therapeutic benefit for inflammatory diseases.

Computational Design of Novel this compound Derivatives

This compound, a natural coumarin derivative with a complex polycyclic structure, has garnered interest for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects nih.gov. Its unique chemical architecture, characterized by a crotonic acid moiety esterified with a benzo(1,2-b:3,4-b')-dipyran-2-one system, makes it a compelling subject for structure-activity relationship (SAR) studies and the computational design of novel derivatives nih.gov. Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding mechanisms of this compound and its analogues with biological targets, thereby guiding the rational design of compounds with enhanced efficacy and selectivity.

Recent computational investigations have explored the interactions of this compound and related pyranocoumarins, including Visnadin (B159099) and Dihydrothis compound, with key enzymes involved in inflammatory and coagulation pathways. Specifically, molecular docking and MD simulations were employed to assess the binding affinities of these compounds against Cyclooxygenase-2 (COX-2), Prostaglandin D2 11-ketoreductase, and Vitamin K epoxide reductase bidd.group.

The studies revealed that this compound, Visnadin, and Dihydrothis compound exhibited more favorable (more negative) binding free energies with Cyclooxygenase-2 and Prostaglandin D2 11-ketoreductase receptors compared to established drugs such as Rofecoxib and Indomethacin bidd.group. This suggests a potentially stronger interaction with these inflammatory targets. Furthermore, molecular docking analysis indicated that pyranocoumarins, including Apiumetin and Cimifugin, demonstrated more negative binding free energies against Vitamin K epoxide reductase than S-warfarin, a known anticoagulant bidd.group. These findings predict a potential anticoagulant activity for these natural compounds. To further validate the stability of these interactions, the compounds and their cognate drugs underwent 100 nanosecond (ns) MD simulations at the active sites of the enzymes bidd.group.

The detailed binding free energies from these computational analyses are summarized in the table below, highlighting the comparative affinities of this compound and its analogues against relevant biological targets.

Table 1: Comparative Binding Free Energies of this compound and Analogues with Biological Targets

| Compound | Target Enzyme | Binding Free Energy (kcal/mol) | Reference |

| This compound | Cyclooxygenase-2 | More negative than Rofecoxib | bidd.group |

| This compound | PGD2 11-ketoreductase | More negative than Indomethacin | bidd.group |

| Visnadin | Cyclooxygenase-2 | More negative than Rofecoxib | bidd.group |

| Visnadin | PGD2 11-ketoreductase | More negative than Indomethacin | bidd.group |

| Dihydrothis compound | Cyclooxygenase-2 | More negative than Rofecoxib | bidd.group |

| Dihydrothis compound | PGD2 11-ketoreductase | More negative than Indomethacin | bidd.group |

| Apiumetin | Vitamin K epoxide reductase | More negative than S-warfarin | bidd.group |

| Cimifugin | Vitamin K epoxide reductase | More negative than S-warfarin | bidd.group |

These computational studies provide valuable insights into the molecular basis of this compound's potential pharmacological actions and underscore the utility of in silico methods in identifying and optimizing novel derivatives. By understanding the specific interactions that contribute to favorable binding, researchers can rationally design and synthesize new this compound analogues with tailored biological activities.

Advanced Research Methodologies and Techniques for Samidin Studies

Omics Technologies in Samidin Research

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by analyzing large datasets of biological molecules humanspecificresearch.orgnashbio.combiobide.com. Their integration provides a systems-level perspective crucial for understanding complex biological processes and accelerating drug discovery and development nashbio.com. These technologies are instrumental in identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers nashbio.combiobide.com.

Genomics and Transcriptomics Approaches

Genomics, the study of an organism's genetic material (DNA), and transcriptomics, the analysis of RNA transcripts, are pivotal in understanding the genetic and gene expression changes induced by or related to this compound humanspecificresearch.orgnih.govfrontiersin.org. Genomics approaches, including whole-genome sequencing and genome-wide association studies (GWAS), help identify genetic variations and pathways associated with disease states or compound responses psu.edumdpi.com. Transcriptomics, particularly RNA sequencing (RNA-Seq), reveals the dynamic landscape of gene expression, which is essential for understanding disease mechanisms, drug responses, and inter-patient variability lexogen.com. By detecting differentially expressed transcripts, RNA-Seq can uncover new molecular mechanisms of disease, a prerequisite for developing new drug targets lexogen.com.

In this compound research, genomics and transcriptomics can be employed to:

Identify genes whose expression is modulated by this compound treatment, providing clues about its mechanism of action. For example, studies on this compound's anti-inflammatory properties have shown its ability to inhibit the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and down-regulate tumor necrosis factor-alpha (TNF-α) mRNA levels in LPS-stimulated RAW 264.7 cells researchgate.netbiocrick.com.

Discover genetic variations that might influence an individual's response to this compound.

Elucidate the intricate regulatory networks and expression patterns at the whole-genome level in response to this compound frontiersin.org.